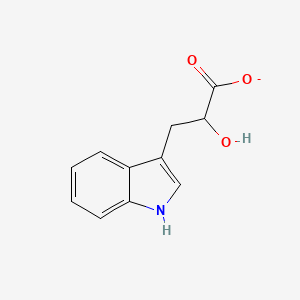

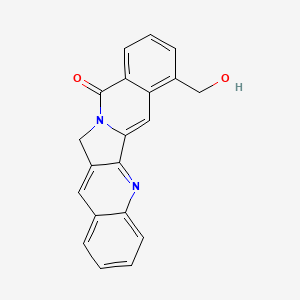

3-(Indol-3-yl)lactate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

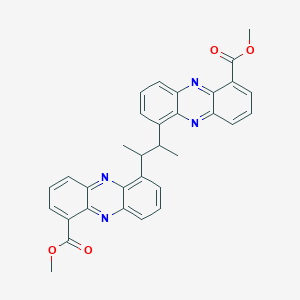

3-(indol-3-yl)lactate is a 2-hydroxy carboxylate that is the conjugate base of 3-(indol-3-yl)lactic acid. It has a role as a human metabolite. It derives from a lactate. It is a conjugate base of a 3-(indol-3-yl)lactic acid.

Wissenschaftliche Forschungsanwendungen

Antiplasmodial Properties

Research has shown that compounds related to 3-(Indol-3-yl)lactate have potential for antimalarial activity. For instance, a study by Mphahlele, Mmonwa, and Choong (2017) on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, a related compound, demonstrated in vitro antiplasmodial properties against the Plasmodium falciparum parasite. The mode of action was proposed to be through molecular docking of active compounds against parasite lactate dehydrogenase, hindering lactate entry and inhibiting the enzyme (Mphahlele, Mmonwa, & Choong, 2017).

Macrolactone Synthesis

Simonov et al. (2014) explored the synthesis of macrolactones using the bis-3,4(indol-1-yl)maleimide framework, which is structurally related to this compound. These compounds are significant in pharmaceutical chemistry due to their complex structures and potential therapeutic applications (Simonov et al., 2014).

Tryptophan 2,3-Dioxygenase Inhibition

A study by Abdel-Magid (2017) introduced novel 3-(indol-3-yl)pyridine derivatives, relevant to this compound, as inhibitors of Tryptophan 2,3-Dioxygenase (TDO-2). These compounds have potential applications in treating cancer, neurodegenerative disorders, chronic viral infections, depression, and obesity (Abdel-Magid, 2017).

Pharmaceutical Chemistry Applications

The synthesis and study of indole derivatives, which are structurally related to this compound, have been a focus in pharmaceutical chemistry. For example, research by Khalafi‐Nezhad et al. (2008) on bis(1H-indol-3-yl)methanes, compounds with similarities to this compound, revealed their pharmacological and biological properties, highlighting the synthesis methods and potential applications in drug development (Khalafi‐Nezhad et al., 2008).

Green Chemistry in Synthesis

Research by Brahmachari and Banerjee (2014) on the synthesis of 3,3-bis(indol-3-yl)indolin-2-ones demonstrates the application of green chemistry principles in the synthesis of compounds related to this compound. They used an eco-friendly and efficient method highlighting the importance of sustainable approaches in chemical synthesis (Brahmachari & Banerjee, 2014).

Bio-Based Green Solvents

A study by Dandia, Jain, and Laxkar (2013) utilized ethyl lactate, a bio-based green solvent, for the synthesis of spiro-oxindole derivatives, which indicates the role of eco-friendly solvents in synthesizing complex molecules, potentially including derivatives of this compound (Dandia, Jain, & Laxkar, 2013).

Eigenschaften

Molekularformel |

C11H10NO3- |

|---|---|

Molekulargewicht |

204.2 g/mol |

IUPAC-Name |

2-hydroxy-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/p-1 |

InChI-Schlüssel |

XGILAAMKEQUXLS-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N[2(S)-Mercaptomethyl-3-(2-methylphenyl)propionyl]-(S)-methionine](/img/structure/B1243013.png)

![[2-methyl-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B1243015.png)

![4-methyl-N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1243035.png)